1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl-
1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl-
Ribavirin is a synthetic nucleoside analog of ribofuranose with activity against hepatitis C virus and other RNA viruses. Ribavirin is incorporated into viral RNA, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.
Ribavirin is a nucleoside analogue and antiviral agent used in therapy of chronic hepatitis C and other flavivirus infections. Ribavirin has not been associated with clinically apparent liver injury.
Ribavirin is a 1-ribosyltriazole that is the 1-ribofuranosyl derivative of 1,2,4-triazole-3-carboxamide. A synthetic guanosine analogue, it is an inhibitor of HCV polymerase and possesses a broad spectrum of activity against DNA and RNA viruses. It has a role as an antimetabolite, an antiviral agent, an antiinfective agent, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an anticoronaviral agent. It is a 1-ribosyltriazole, an aromatic amide and a monocarboxylic acid amide.
Ribavirin is a nucleoside analogue and antiviral agent used in therapy of chronic hepatitis C and other flavivirus infections. Ribavirin has not been associated with clinically apparent liver injury.
Ribavirin is a 1-ribosyltriazole that is the 1-ribofuranosyl derivative of 1,2,4-triazole-3-carboxamide. A synthetic guanosine analogue, it is an inhibitor of HCV polymerase and possesses a broad spectrum of activity against DNA and RNA viruses. It has a role as an antimetabolite, an antiviral agent, an antiinfective agent, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an anticoronaviral agent. It is a 1-ribosyltriazole, an aromatic amide and a monocarboxylic acid amide.
Brand Name:
Vulcanchem
CAS No.:
36791-04-5
VCID:
VC0541382
InChI:
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
SMILES:
O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N
Molecular Formula:
C8H12N4O5
Molecular Weight:
244.2 g/mol
1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl-
CAS No.: 36791-04-5
Inhibitors
VCID: VC0541382
Molecular Formula: C8H12N4O5
Molecular Weight: 244.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 36791-04-5 |
---|---|
Product Name | 1H-1,2,4-Triazole-3-carboxamide, 1-beta-D-ribofuranosyl- |
Molecular Formula | C8H12N4O5 |
Molecular Weight | 244.2 g/mol |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
Standard InChI | InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 |
Standard InChIKey | IWUCXVSUMQZMFG-AFCXAGJDSA-N |
Isomeric SMILES | C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
SMILES | O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N |
Canonical SMILES | C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Appearance | Solid powder |
Colorform | Colorless White crystalline powde |
Melting Point | 345 to 349 °F (NTP, 1992) 174-176 °C 166-168 °C (aq ethanol); 174-176 °C (ethanol). 174-176°C |
Physical Description | Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992) Solid |
Description | Ribavirin is a synthetic nucleoside analog of ribofuranose with activity against hepatitis C virus and other RNA viruses. Ribavirin is incorporated into viral RNA, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication. Ribavirin is a nucleoside analogue and antiviral agent used in therapy of chronic hepatitis C and other flavivirus infections. Ribavirin has not been associated with clinically apparent liver injury. Ribavirin is a 1-ribosyltriazole that is the 1-ribofuranosyl derivative of 1,2,4-triazole-3-carboxamide. A synthetic guanosine analogue, it is an inhibitor of HCV polymerase and possesses a broad spectrum of activity against DNA and RNA viruses. It has a role as an antimetabolite, an antiviral agent, an antiinfective agent, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an anticoronaviral agent. It is a 1-ribosyltriazole, an aromatic amide and a monocarboxylic acid amide. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | Ribavirin solutions contain no preservatives and are stable for 24 hr when stored under sterile conditions at a room temperature of 20-30 °C. Following addition of the reconstituted solution to the reservoir of the SPAG-2 and further dilution with sterile water for injection or inhalation (additive free), the ribavirin solution for nebulization should be discarded within 24 hr. |
Solubility | greater than or equal to 100 mg/mL at 66° F (NTP, 1992) Soluble 0.58 M Water-soluble Slightly soluble in alcohol. In water, 142 mg/mL at 25 °C 3.32e+01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ICN 1229 ICN-1229 ICN1229 Rebetol Ribamide Ribamidil Ribamidyl Ribasphere Ribavirin Ribovirin Tribavirin Vilona Viramide Virazide Virazole |
Vapor Pressure | 5.1X10-13 mm Hg at 25 °C (est) |
Reference | 1: Keppeke GD, Calise SJ, Chan EK, Andrade LE. Anti-rods/rings autoantibody generation in hepatitis C patients during interferon-α/ribavirin therapy. World J Gastroenterol. 2016 Feb 14;22(6):1966-74. doi: 10.3748/wjg.v22.i6.1966. Review. PubMed PMID: 26877604; PubMed Central PMCID: PMC4726672. 2: Loustaud-Ratti V, Debette-Gratien M, Jacques J, Alain S, Marquet P, Sautereau D, Rousseau A, Carrier P. Ribavirin: Past, present and future. World J Hepatol. 2016 Jan 18;8(2):123-30. doi: 10.4254/wjh.v8.i2.123. Review. PubMed PMID: 26807208; PubMed Central PMCID: PMC4716528. 3: Hézode C, Bronowicki JP. Ideal oral combinations to eradicate HCV: The role of ribavirin. J Hepatol. 2016 Jan;64(1):215-25. doi: 10.1016/j.jhep.2015.09.009. Epub 2015 Sep 26. Review. PubMed PMID: 26409316. 4: Pol S, Corouge M, Vallet-Pichard A. Daclatasvir-sofosbuvir combination therapy with or without ribavirin for hepatitis C virus infection: from the clinical trials to real life. Hepat Med. 2016 Mar 4;8:21-6. doi: 10.2147/HMER.S62014. eCollection 2016. Review. PubMed PMID: 27019602; PubMed Central PMCID: PMC4786064. 5: Nakatsuka K, Atsukawa M, Shimizu M, Takahashi H, Kawamoto C. Ribavirin contributes to eradicate hepatitis C virus through polarization of T helper 1/2 cell balance into T helper 1 dominance. World J Hepatol. 2015 Nov 8;7(25):2590-6. doi: 10.4254/wjh.v7.i25.2590. Review. PubMed PMID: 26557951; PubMed Central PMCID: PMC4635144. 6: Gross AE, Bryson ML. Oral Ribavirin for the Treatment of Noninfluenza Respiratory Viral Infections: A Systematic Review. Ann Pharmacother. 2015 Oct;49(10):1125-35. doi: 10.1177/1060028015597449. Epub 2015 Jul 30. Review. PubMed PMID: 26228937. 7: Yin S, Fu J, Wu S, Huang Y, Yang Y. [Diabetic retinopathy induced by PEG-IFN-alpha2a plus ribavirin in chronic hepatitis C: a literature review]. Zhonghua Gan Zang Bing Za Zhi. 2015 Aug;23(8):636-7. Review. Chinese. PubMed PMID: 26550653. 8: Devaki P, Jencks D, Yee BE, Nguyen MH. Sustained virologic response to standard interferon or pegylated interferon and ribavirin in patients with hepatitis C virus genotype 5: systematic review and meta-analysis of ten studies and 423 patients. Hepatol Int. 2015 Jul;9(3):431-7. doi: 10.1007/s12072-015-9635-z. Epub 2015 May 28. Review. PubMed PMID: 26016464. 9: Guo H, Sun S, Yang Z, Tang X, Wang Y. Strategies for ribavirin prodrugs and delivery systems for reducing the side-effect hemolysis and enhancing their therapeutic effect. J Control Release. 2015 Jul 10;209:27-36. doi: 10.1016/j.jconrel.2015.04.016. Epub 2015 Apr 14. Review. PubMed PMID: 25883028. 10: Smith MA, Chan J, Mohammad RA. Ledipasvir-sofosbuvir: interferon-/ribavirin-free regimen for chronic hepatitis C virus infection. Ann Pharmacother. 2015 Mar;49(3):343-50. doi: 10.1177/1060028014563952. Epub 2014 Dec 16. Review. PubMed PMID: 25515863. 11: Waheed Y. Effect of interferon plus ribavirin therapy on hepatitis C virus genotype 3 patients from Pakistan: Treatment response, side effects and future prospective. Asian Pac J Trop Med. 2015 Feb;8(2):85-9. doi: 10.1016/S1995-7645(14)60193-0. Review. PubMed PMID: 25902019. 12: Refaat B, El-Shemi AG, Ashshi A, Azhar E. Vitamin D and chronic hepatitis C: effects on success rate and prevention of side effects associated with pegylated interferon-α and ribavirin. Int J Clin Exp Med. 2015 Jul 15;8(7):10284-303. eCollection 2015. Review. PubMed PMID: 26379820; PubMed Central PMCID: PMC4565203. 13: Iferkhass S, Elasri F, Chatioui S, Khoyaali A, Bargach T, Reda K, Oubaaz A. [Bilateral non-arteritic ischemic optic neuropathy during treatment of viral hepatitis C with pegylated interferon and Ribavirin]. J Fr Ophtalmol. 2015 Jan;38(1):34-40. doi: 10.1016/j.jfo.2014.06.008. Epub 2014 Dec 18. Review. French. PubMed PMID: 25533994. 14: Soota K, Maliakkal B. Ribavirin induced hemolysis: a novel mechanism of action against chronic hepatitis C virus infection. World J Gastroenterol. 2014 Nov 21;20(43):16184-90. doi: 10.3748/wjg.v20.i43.16184. Review. PubMed PMID: 25473172; PubMed Central PMCID: PMC4239506. 15: Hartwell D, Cooper K, Frampton GK, Baxter L, Loveman E. The clinical effectiveness and cost-effectiveness of peginterferon alfa and ribavirin for the treatment of chronic hepatitis C in children and young people: a systematic review and economic evaluation. Health Technol Assess. 2014 Oct;18(65):i-xxii, 1-202. doi: 10.3310/hta18650. Review. PubMed PMID: 25350588; PubMed Central PMCID: PMC4781090. 16: Beaucourt S, Vignuzzi M. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Curr Opin Virol. 2014 Oct;8:10-5. doi: 10.1016/j.coviro.2014.04.011. Epub 2014 May 19. Review. PubMed PMID: 24846716. 17: Yang Z, Zhuang L, Yang L, Liu C, Lu Y, Xu Q, Chen X, Chen L. Efficacy and safety of peginterferon plus ribavirin for patients aged ≥ 65 years with chronic hepatitis C: a systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2014 Sep;38(4):440-50. doi: 10.1016/j.clinre.2013.08.013. Epub 2013 Oct 28. Review. PubMed PMID: 24176812. 18: Li LF, Shi KQ, Lin YQ, Wang LR, He JP, Braddock M, Chen YP, Zheng MH. Factors associated with efficacy of pegylated interferon-α plus ribavirin for chronic hepatitis C after renal transplantation. Gene. 2014 Jul 10;544(2):101-6. doi: 10.1016/j.gene.2014.04.072. Epub 2014 May 1. Review. PubMed PMID: 24793583. 19: Lens S, Alfaro I. [Future prospects for hepatitis C treatment: without interferon and ribavirin?]. Gastroenterol Hepatol. 2014 May;37(5):311-21. doi: 10.1016/j.gastrohep.2014.01.002. Epub 2014 Mar 27. Review. Spanish. PubMed PMID: 24679376. 20: Koh C, Liang TJ. What is the future of ribavirin therapy for hepatitis C? Antiviral Res. 2014 Apr;104:34-9. doi: 10.1016/j.antiviral.2014.01.005. Epub 2014 Jan 25. Review. PubMed PMID: 24468277. |
PubChem Compound | 37542 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume